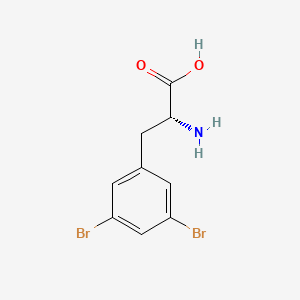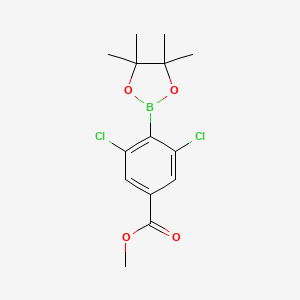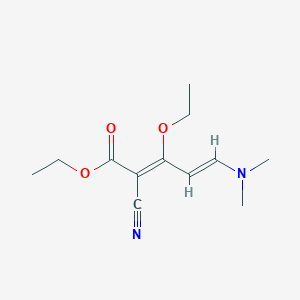
3,5-Dibromo-d-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-d-phenylalanine is a halogenated derivative of the aromatic amino acid d-phenylalanine It is characterized by the presence of two bromine atoms at the 3 and 5 positions on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-d-phenylalanine typically involves the bromination of d-phenylalanine. One common method is the direct bromination of d-phenylalanine using bromine in the presence of a suitable solvent, such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow bromination processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dibromo-d-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atoms, yielding d-phenylalanine or other reduced products.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or hydroxide ions (OH-) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: d-Phenylalanine or other reduced products.
Substitution: Amino or hydroxyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its effects on glutamatergic transmission and potential neuroprotective properties.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders, such as stroke and seizures
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
3,5-Dibromo-d-phenylalanine exerts its effects by modulating glutamatergic transmission. It acts as a partial agonist at N-methyl-d-aspartate (NMDA) receptors, reducing glutamate release and blocking α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)/kainate receptors . This modulation of glutamatergic synaptic transmission is believed to underlie its neuroprotective and therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dibromo-l-phenylalanine: A similar compound with the same bromination pattern but different stereochemistry.
4-Amino-3,5-dibromo-d-phenylalanine: Another derivative with an additional amino group at the 4 position.
Uniqueness
3,5-Dibromo-d-phenylalanine is unique due to its specific bromination pattern and its ability to modulate multiple glutamatergic receptors. This polyvalent modulation distinguishes it from other compounds that may only target a single receptor type.
Propiedades
Fórmula molecular |
C9H9Br2NO2 |
|---|---|
Peso molecular |
322.98 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(3,5-dibromophenyl)propanoic acid |
InChI |
InChI=1S/C9H9Br2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1 |
Clave InChI |
JDHBRWDIELMBHR-MRVPVSSYSA-N |
SMILES isomérico |
C1=C(C=C(C=C1Br)Br)C[C@H](C(=O)O)N |
SMILES canónico |
C1=C(C=C(C=C1Br)Br)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-nitroso-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid](/img/structure/B12279519.png)
![6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B12279522.png)



![(2S)-2-aMino-6-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonylaMino)hexanoic acid](/img/structure/B12279539.png)

![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-3-carboxamide](/img/structure/B12279562.png)
![7-fluoro-3-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12279568.png)

![ethyl5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12279581.png)

![trans-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)-benzeneacetamide methanesulfonate salt](/img/structure/B12279588.png)
